molecular formula F2Hg B057089 Mercuric fluoride CAS No. 7783-39-3

Mercuric fluoride

Cat. No.: B057089
CAS No.: 7783-39-3
M. Wt: 238.59 g/mol
InChI Key: FMSYTQMJOCCCQS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRAK inhibitor 4 (trans) is a compound that functions as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase is a crucial component in the signaling pathways mediated by interleukin-1 receptors and Toll-like receptors, which are involved in the immune response. The (trans) form of IRAK inhibitor 4 refers to its specific molecular configuration .

Scientific Research Applications

IRAK inhibitor 4 (trans) has a wide range of scientific research applications:

Safety and Hazards

Mercuric fluoride is highly toxic by ingestion, inhalation, and skin absorption . It may have cumulative adverse effects . Prolonged exposure to water causes it to turn yellow and hydrolyze . It’s important to handle this compound with care and appropriate protective equipment .

Future Directions

Mercuric fluoride has potential applications in the fluorination of organic compounds . Additionally, research is being conducted on the use of mercuric ions in the sensing of acetate and fluoride . These areas represent promising future directions for the use and study of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of IRAK inhibitor 4 (trans) involves several synthetic steps. One method includes the use of N-(Imidazolo[1,2-b]pyridazine-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .

Industrial Production Methods

Industrial production methods for IRAK inhibitor 4 (trans) are not extensively documented. the synthesis generally follows the principles of medicinal chemistry, involving multiple steps of organic synthesis, purification, and characterization to ensure the compound’s efficacy and purity .

Chemical Reactions Analysis

Types of Reactions

IRAK inhibitor 4 (trans) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • N-(Imidazolo[1,2-b]pyridazine-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide
  • N-(Pyrazolo[1,5-a]pyrimidin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide
  • BAY1834845
  • BAY1830839

Uniqueness

IRAK inhibitor 4 (trans) is unique due to its specific molecular configuration, which allows for selective inhibition of IRAK4. This selectivity makes it a valuable tool in both research and therapeutic applications, as it can effectively target IRAK4 without affecting other kinases .

Properties

IUPAC Name

difluoromercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSYTQMJOCCCQS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Hg]F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F2Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337587
Record name Mercury fluoride (HgF2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Off-white odorless powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Mercuric fluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20799
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7783-39-3
Record name Mercury fluoride (HgF2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7783-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercuric fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury fluoride (HgF2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mercury fluoride (HgF2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury difluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.